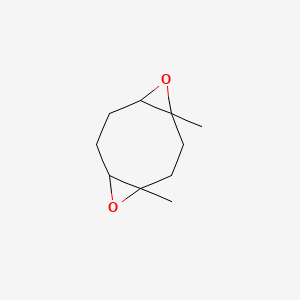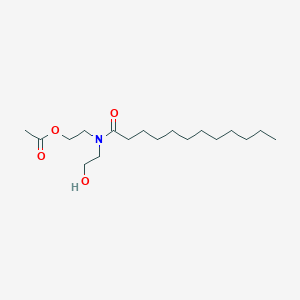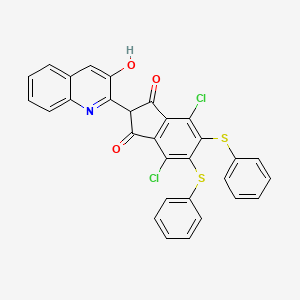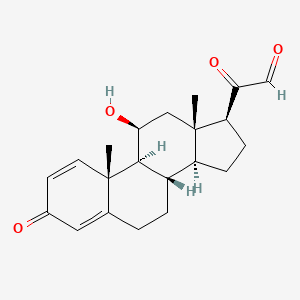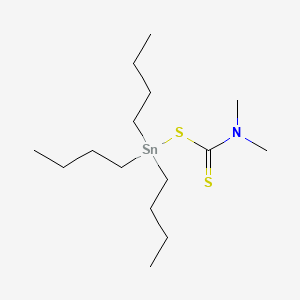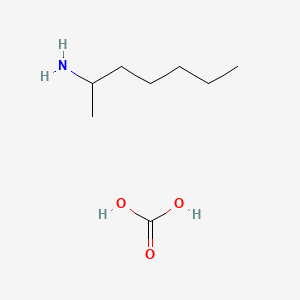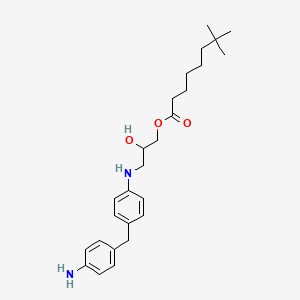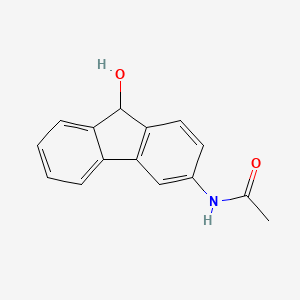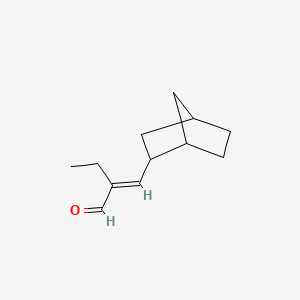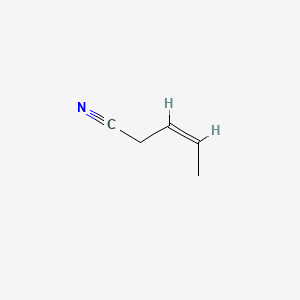
3-Pentenenitrile, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3-Pentenenitrile: is an organic compound with the molecular formula C5H7N It is characterized by the presence of a nitrile group (–C≡N) attached to a pentene chain with a cis configuration at the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions:
Isomerization of cis-2-Pentenenitrile: One common method for preparing cis-3-Pentenenitrile involves the isomerization of cis-2-Pentenenitrile.
Gas-Phase Pyrolysis: Another method involves the gas-phase pyrolysis of trans-3-Pentenenitrile.
Industrial Production Methods: The industrial production of cis-3-Pentenenitrile typically involves large-scale isomerization processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cis-3-Pentenenitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Substituted nitriles or other derivatives.
Scientific Research Applications
Cis-3-Pentenenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cis-3-Pentenenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The specific mechanism depends on the type of reaction and the conditions used.
Comparison with Similar Compounds
Trans-3-Pentenenitrile: Similar in structure but with a trans configuration at the double bond.
Cis-2-Pentenenitrile: An isomer with the nitrile group at a different position.
Trans-2-Pentenenitrile: Another isomer with both a different position of the nitrile group and a trans configuration.
Uniqueness: Cis-3-Pentenenitrile is unique due to its specific configuration and reactivity. Its cis configuration at the double bond can lead to different chemical properties and reactivity compared to its trans isomers. This makes it valuable in certain synthetic applications where specific stereochemistry is required.
Properties
CAS No. |
16545-78-1 |
|---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
(Z)-pent-3-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2- |
InChI Key |
UVKXJAUUKPDDNW-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CC#N |
Canonical SMILES |
CC=CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



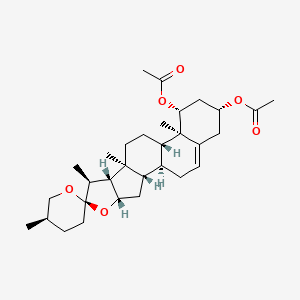
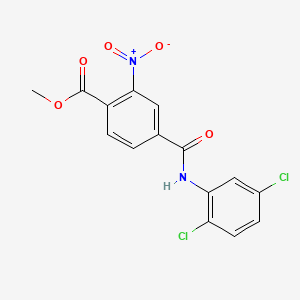
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
